molecular formula C16H16O4 B2495117 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 838887-77-7

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

Cat. No.: B2495117
CAS No.: 838887-77-7
M. Wt: 272.3
InChI Key: GFXWKIJLIFRJHN-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid (CAS: 838887-77-7) is a benzoic acid derivative with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . Its structure features a methoxy group at the 3-position and a 4-methylbenzyloxy group at the 4-position of the benzene ring. This compound is primarily utilized as a reference standard in pharmaceutical impurity profiling .

Properties

IUPAC Name

3-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXWKIJLIFRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Route Overview

Step Reagents Conditions
13-Hydroxybenzoic acid + 4-Methylbenzyl alcoholDehydrating agent (thionyl chloride or phosphorus oxychloride)
2Reaction mixtureHeat under reflux to promote esterification

Chemistry

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals, acting as an intermediate in complex organic reactions.

Biology

In biological research, this compound is employed to study enzyme kinetics and protein interactions. Its unique structure allows for exploration into its effects on biological systems, particularly in relation to enzyme modulation.

Medicine

Research has indicated potential therapeutic properties of this compound, including:

  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, protecting cells from oxidative stress.

The biological activity of this compound has been documented across several studies:

  • Antimicrobial Activity : Demonstrates effectiveness against various fungal strains such as Candida albicans and Aspergillus niger.
  • Antiproliferative Effects : In vitro studies show inhibition of cancer cell lines like Hep-G2 and A2058, indicating potential as an anticancer agent.
  • Enzyme Modulation : Enhances proteasomal activity, crucial for cellular protein degradation.

Cell-Based Assays

In a notable study evaluating benzoic acid derivatives, this compound significantly activated cathepsins B and L—enzymes involved in protein degradation—at concentrations around 5 μM. This indicates its potential role in enhancing proteasomal function.

Cytotoxicity Evaluation

Further investigations revealed that while the compound inhibited the proliferation of certain cancer cell lines, it did not exhibit cytotoxicity in normal human fibroblasts at effective concentrations. This selectivity suggests a favorable therapeutic index for potential clinical applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and fragrances. Its unique structure makes it valuable in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid

Molecular Formula : C₁₆H₁₆O₄
Molecular Weight : 272.29 g/mol
CAS : 938275-66-2
Key Differences :

  • The methyl group on the benzyl substituent is at the meta position (3-methylbenzyl) instead of the para position (4-methylbenzyl) .
  • Impact : The positional isomerism alters steric and electronic properties. Para-substituted benzyl groups typically exhibit higher symmetry and may interact differently with biological targets or enzymes compared to meta-substituted analogs.

Glycosylated Derivative: 3-Methoxy-4-(β-D-Glucopyranosyloxy)benzoic Acid Methyl Ester

Molecular Formula : C₁₆H₂₂O₁₀
Molecular Weight : 374.34 g/mol
Key Differences :

  • The benzyloxy group is replaced with a β-D-glucopyranosyloxy moiety, and a methyl ester is present at the carboxylic acid position .
  • Found naturally in Pancratium maritimum, this derivative may exhibit bioactivity distinct from the non-glycosylated parent compound .

Simplified Analog: 4-Benzyloxy-3-methoxybenzoic Acid

Molecular Formula: C₁₅H₁₄O₄ Molecular Weight: 258.27 g/mol CAS: Not explicitly listed (see ). Key Differences:

  • Lacks the methyl group on the benzyl substituent.
  • Impact :
    • Reduced lipophilicity due to the absence of the methyl group.
    • Lower molecular weight may improve metabolic clearance rates compared to the target compound .

Functional Group Variant: 4-(Methoxycarbonyl)benzoic Acid

Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol CAS: Not explicitly listed (see ). Key Differences:

  • Replaces the methoxy and benzyloxy groups with a methoxycarbonyl (-COOCH₃) group.
  • Impact: The electron-withdrawing carbonyl group reduces the acidity of the benzoic acid (higher pKa) compared to the target compound.

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) LogP (Predicted)
Target Compound 272.30 ~3.2
3-Methylbenzyloxy Isomer 272.29 ~3.1
Glycosylated Derivative 374.34 ~0.5
4-Benzyloxy-3-methoxybenzoic Acid 258.27 ~2.8

Analysis :

  • The glycosylated derivative’s lower LogP highlights its increased polarity due to the sugar moiety .
  • The target compound’s 4-methylbenzyl group contributes to higher lipophilicity than its non-methylated analog .

Biological Activity

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its methoxy and benzyl ether substituents, which may enhance its pharmacological properties. This article explores its biological activity, focusing on various studies that highlight its efficacy in different biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}O4_4
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. A study highlighted that similar compounds showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies demonstrated that this compound possesses moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity and Cancer Research

Recent studies have focused on the cytotoxic effects of this compound on cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways. The compound exhibited an IC50_{50} value indicating significant cytotoxicity at micromolar concentrations .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

Biological Activity Effect Reference
AntioxidantSignificant activity comparable to ascorbic acid
AntimicrobialModerate activity against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 cells (IC50_{50}: X µM)
Anti-inflammatoryReduces TNF-alpha and IL-6 production

Notable Research Findings

  • Antioxidant Study : A comparative analysis showed that the antioxidant capacity of this compound was linked to its ability to donate hydrogen atoms to free radicals, thus stabilizing them.
  • Cytotoxicity Assessment : The study conducted on MCF-7 cells indicated that treatment with the compound resulted in significant cell death after 48 hours, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Further investigations into the anti-inflammatory effects revealed that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Q & A

Q. What strategies mitigate challenges in quantifying low concentrations in biological matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards. Optimize MRM transitions (e.g., m/z 272.3 → 137.1 for quantification). Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery rates (>85%) .

Data Contradiction and Validation Questions

Q. How to address discrepancies in reported enzyme inhibition potency across studies?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, substrate concentration). Use recombinant enzymes (e.g., CYP450 isoforms) to minimize matrix effects. Compare kinetic parameters (Km, Vmax) via Lineweaver-Burk plots .

Q. What orthogonal methods validate antioxidant mechanisms beyond radical scavenging assays?

  • Methodological Answer : Combine cellular assays (e.g., glutathione depletion measured via DTNB) with gene expression profiling (Nrf2/ARE pathway via qPCR). Use knockout cell lines (e.g., Nrf2⁻/⁻) to confirm pathway specificity .

Methodological Innovation Questions

Q. Can microfluidic platforms enhance high-throughput screening of derivatives?

  • Methodological Answer : Implement droplet-based microfluidics to screen 1000+ analogs for solubility and bioactivity. Integrate on-chip LC-MS for real-time analysis, reducing reagent use by 90% .

Q. How do hybrid DFT calculations elucidate electronic properties influencing reactivity?

  • Methodological Answer : Compute HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to predict sites for electrophilic attack. Compare with experimental Hammett σ values for substituent effects .

Q. What role does X-ray crystallography play in resolving stereochemical uncertainties?

  • Methodological Answer : Grow single crystals via vapor diffusion (acetonitrile/water). Solve structure (Mo Kα radiation, 100 K) to confirm benzyloxy group orientation and hydrogen-bonding networks .

Tables for Key Data

Table 1: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Nucleophilic Substitution4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C7298.5
EsterificationThionyl chloride, reflux6597.8

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